molecular formula C6H11N3 B150772 (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine CAS No. 423768-52-9

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine

Cat. No. B150772
M. Wt: 125.17 g/mol
InChI Key: JGYXJOBBROGMLL-UHFFFAOYSA-N
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Description

The compound "(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine" is not directly mentioned in the provided papers. However, the papers do discuss various pyrazole derivatives, which are of interest due to their pharmacological properties, including central nervous system depressant activity, potential anticonvulsant properties, and antipsychotic effects . These compounds are characterized by a pyrazole core, a five-membered ring with two nitrogen atoms, which is a common feature in many pharmacologically active molecules.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazides with other organic compounds. For instance, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized using a polyphosphoric acid condensation route, starting from p-toluic hydrazide and glycine . Similarly, the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was achieved through a condensation reaction at ambient temperature . These methods highlight the versatility of pyrazole chemistry and the ability to introduce various substituents to modify the compound's properties.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. The presence of substituents on the pyrazole ring can significantly affect the compound's pharmacological profile. For example, the introduction of a 3-chlorophenyl group and the retention of methyl groups at the 1- and 3-positions on the pyrazole ring were found to be important for antipsychotic activity . The molecular structure is characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives is influenced by the substituents present on the ring. For instance, the conversion of a precursor to (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone involved a metabolic process that resulted in both behavioral activity in animal tests and toxicity . The reactivity of these compounds can lead to the formation of various products, as seen in the attempted synthesis of a 2-fluorophenyl compound, which instead resulted in ring closure to form a different compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting points, and stability, are determined by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds. The characterization of these properties is typically performed using techniques like DSC (Differential Scanning Calorimetry) and spectroscopic methods . The antimicrobial evaluation of certain benzotriazole derivatives also indicates the importance of these properties in determining biological activity .

Scientific Research Applications

Antipsychotic Potential

Compounds related to (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine, specifically 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, have demonstrated antipsychotic-like profiles in animal behavioral tests. Notably, these compounds do not interact with dopamine receptors like traditional antipsychotics. This suggests their potential as novel antipsychotic agents with distinct mechanisms of action (Wise et al., 1987).

Biological Activity

A study on 3,5-dimethyl-1H-pyrazole derivatives showed that when integrated with nitrogen and sulfur-containing heterocyclic compounds, these derivatives exhibit significant antibacterial activity. This suggests a possible application of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine derivatives in developing antibacterial agents (Al-Smaisim, 2012).

Chemical Synthesis

The ambient-temperature synthesis of novel compounds related to (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine has been reported. For example, the synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine demonstrates the chemical versatility of pyrazole derivatives, important for developing new chemical entities (Becerra et al., 2021).

CNS Depressant Activity

Certain derivatives of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine, like (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, have shown central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. This suggests their use in developing new CNS depressant drugs (Butler, Wise, & Dewald, 1984).

Antifungal and Antibacterial Activities

N,N,N',N'-tetradentate pyrazoly compounds containing a pyrazole moiety have been synthesized and found to act as specific antifungal agents, lacking antibacterial activity. This selective activity highlights the potential of pyrazole derivatives in targeted antifungal therapies (Abrigach et al., 2016).

Metal Ion Extraction

Pyrazole ligands derived from (1,5-Dimethyl-1H-pyrazol-3-yl)methanol have been used to extract metal ions like iron and cadmium from aqueous solutions. This suggests applications in environmental remediation and recovery of valuable metals (Lamsayah et al., 2015).

Safety And Hazards

“(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard4. It can cause severe skin burns and eye damage, and may cause respiratory irritation4. It should be stored in a well-ventilated place and kept in a tightly closed container4.


properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5-3-6(4-7)8-9(5)2/h3H,4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYXJOBBROGMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380021
Record name 1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine

CAS RN

423768-52-9
Record name 1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,5-dimethyl-1H-pyrazol-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Yang, L Martinkova, O Ctibor, X Zhang… - Progress in Organic …, 2022 - Elsevier
The incorporation of microencapsulated phase change materials (MPCMs) into textiles have been realized for personal temperature regulation. However, the hydrophobicity and …
Number of citations: 4 www.sciencedirect.com

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